3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide
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Overview
Description
3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide is an organic compound that features a methoxyphenyl group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide typically involves the reaction of 4-methoxybenzaldehyde with an appropriate oxazole derivative under specific conditions. The reaction may proceed through a series of steps including condensation, cyclization, and amide formation. Common reagents used in these reactions include acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide can undergo various types of chemical reactions including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the methoxy group may yield 4-methoxybenzoic acid, while reduction of the oxazole ring can produce different oxazoline derivatives.
Scientific Research Applications
3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural features.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and oxazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-N-(1,2-oxazol-5-yl)propanamide: Similar structure but with a different position of the oxazole ring.
3-(4-methoxyphenyl)-N-(1,2-thiazol-4-yl)propanamide: Contains a thiazole ring instead of an oxazole ring.
3-(4-methoxyphenyl)-N-(1,2-imidazol-4-yl)propanamide: Features an imidazole ring in place of the oxazole ring.
Uniqueness
3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide is unique due to its specific combination of functional groups and structural features. The presence of both the methoxyphenyl group and the oxazole ring provides distinct chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(1,2-oxazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-17-12-5-2-10(3-6-12)4-7-13(16)15-11-8-14-18-9-11/h2-3,5-6,8-9H,4,7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGRKACMFFRPQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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